

5-Fluoro-2-methylbenzoxazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzoxazole

Cat. No.: B1333161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of **5-Fluoro-2-methylbenzoxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Core Chemical and Physical Properties

5-Fluoro-2-methylbenzoxazole is a fluorinated derivative of 2-methylbenzoxazole. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel bioactive molecules.

Physicochemical Data

The known physical and chemical properties of **5-Fluoro-2-methylbenzoxazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO	[1]
Molecular Weight	151.14 g/mol	[1]
CAS Number	701-16-6	[1]
Physical State	Liquid at 20°C	
Appearance	Very Pale Yellow Liquid	[2]
Boiling Point	90 °C at 10 mmHg	
Flash Point	78 °C	
Specific Gravity	1.23	
Refractive Index	1.52	
Solubility	General solubility in organic solvents is expected, though quantitative data is not readily available.	
Purity (Typical)	>97.0% (GC)	

Spectral Data

While specific spectra for **5-Fluoro-2-methylbenzoxazole** are not publicly available, the expected NMR chemical shifts can be predicted based on the analysis of similar structures, including 2-methylbenzoxazole and other fluorinated aromatic compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for the hydrogen and carbon atoms in **5-Fluoro-2-methylbenzoxazole**. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

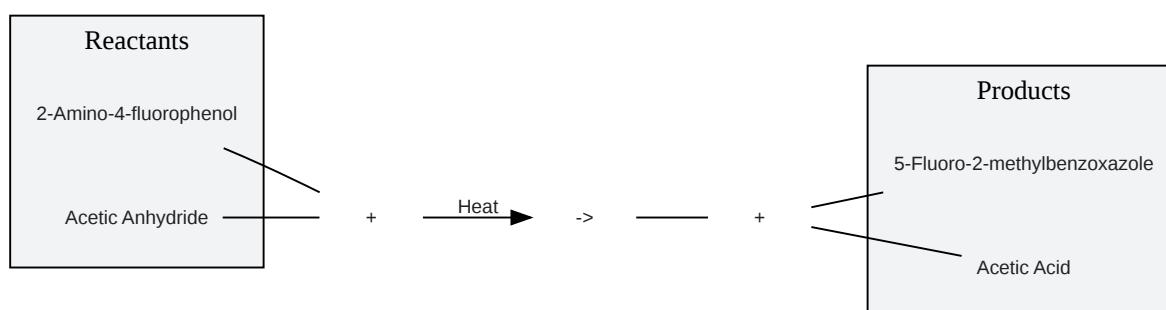
Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Methyl Protons (-CH ₃)	~2.6	~14
Aromatic Proton (H-4)	~7.5 - 7.7	~110 - 115 (J _{CF} ≈ 25 Hz)
Aromatic Proton (H-6)	~7.0 - 7.2	~115 - 120 (J _{CF} ≈ 25 Hz)
Aromatic Proton (H-7)	~7.3 - 7.5	~110 - 115 (J _{CF} ≈ 10 Hz)
Quaternary Carbon (C-2)	-	~163 - 165
Quaternary Carbon (C-3a)	-	~140 - 142
Quaternary Carbon (C-5)	-	~158 - 162 (J _{CF} ≈ 240 Hz)
Quaternary Carbon (C-7a)	-	~148 - 150

Experimental Protocols

The synthesis of **5-Fluoro-2-methylbenzoxazole** can be achieved through the condensation of an appropriately substituted o-aminophenol with an acylating agent. A representative protocol is detailed below.

Synthesis of 5-Fluoro-2-methylbenzoxazole

Reaction Scheme:



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Caption: Synthesis of **5-Fluoro-2-methylbenzoxazole**.

Materials:

- 2-Amino-4-fluorophenol
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 2-amino-4-fluorophenol in a minimal amount of glacial acetic acid or use an excess of acetic anhydride as both reactant and solvent.
- Add acetic anhydride to the solution (a slight excess, e.g., 1.1 to 1.5 equivalents).
- Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

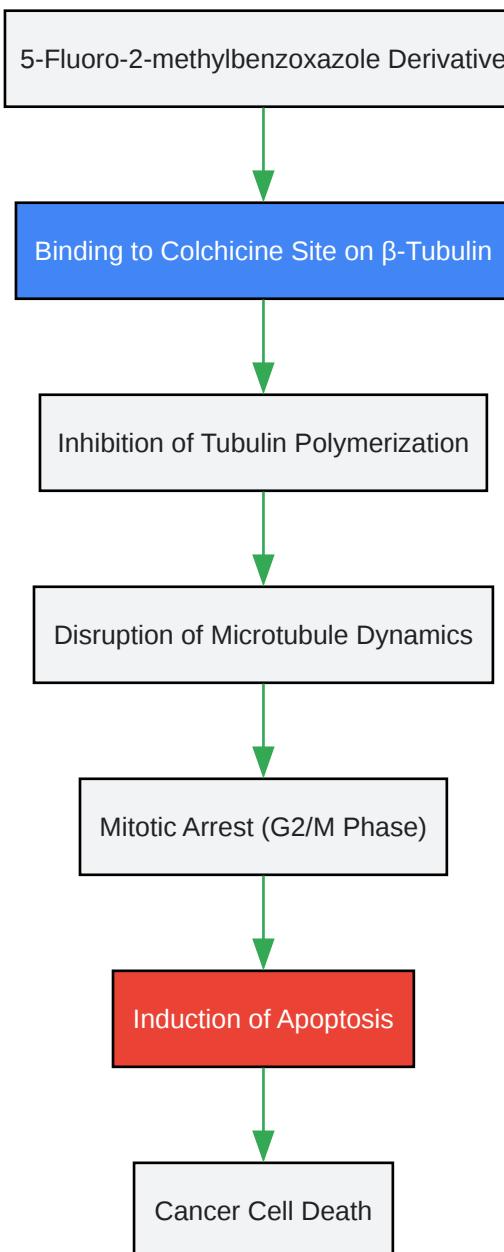
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-Fluoro-2-methylbenzoxazole**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a fluorine atom can further enhance their therapeutic potential.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several studies have indicated that benzoxazole-containing compounds can exhibit potent anticancer activity by interfering with microtubule dynamics. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).



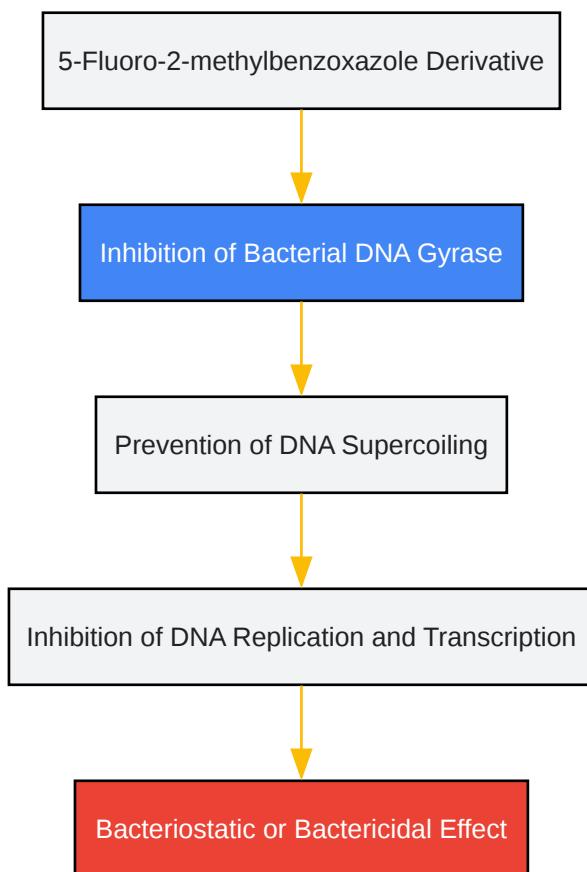
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Caption: Anticancer mechanism via tubulin inhibition.

Antimicrobial Activity: Inhibition of DNA Gyrase

The antimicrobial properties of benzoxazole derivatives have also been a subject of significant research. One of the proposed mechanisms of action against bacteria is the inhibition of DNA gyrase.^[3] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into

DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, benzoxazole compounds can effectively halt bacterial growth.

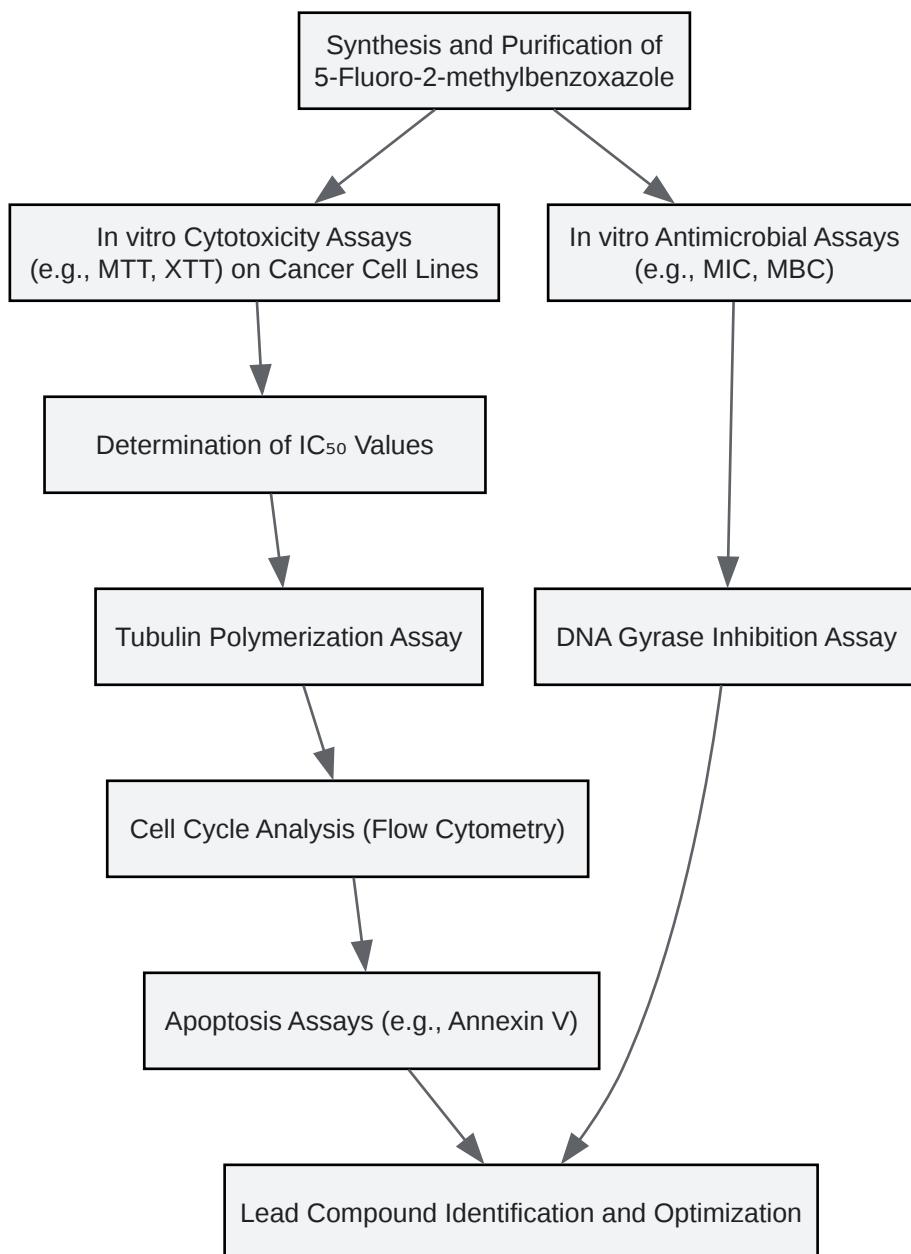


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Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Experimental Workflow for Biological Activity Screening

A typical workflow for assessing the biological activity of a compound like **5-Fluoro-2-methylbenzoxazole** is outlined below.

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Caption: Workflow for biological activity screening.

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